molecular formula C13H13NO2 B12996230 (3-(2-Methoxypyridin-3-yl)phenyl)methanol CAS No. 1349717-94-7

(3-(2-Methoxypyridin-3-yl)phenyl)methanol

Cat. No.: B12996230
CAS No.: 1349717-94-7
M. Wt: 215.25 g/mol
InChI Key: NZPOUBUDNGEMCB-UHFFFAOYSA-N
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Description

(3-(2-Methoxypyridin-3-yl)phenyl)methanol is a pyridine derivative featuring a benzyl alcohol moiety attached to a phenyl ring substituted with a 2-methoxypyridin-3-yl group. Its molecular formula is C₁₃H₁₃NO₂ (molecular weight: ~215.25 g/mol).

Properties

CAS No.

1349717-94-7

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[3-(2-methoxypyridin-3-yl)phenyl]methanol

InChI

InChI=1S/C13H13NO2/c1-16-13-12(6-3-7-14-13)11-5-2-4-10(8-11)9-15/h2-8,15H,9H2,1H3

InChI Key

NZPOUBUDNGEMCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=CC=CC(=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Methoxypyridin-3-yl)phenyl)methanol typically involves the reaction of 2-methoxypyridine with a suitable phenylmethanol derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: (3-(2-Methoxypyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In the field of chemistry, (3-(2-Methoxypyridin-3-yl)phenyl)methanol serves as a building block for synthesizing more complex molecules. Its structure allows for various reactions, making it useful in organic synthesis and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Synthetic Routes : The synthesis typically involves the reaction of 2-methoxypyridine with phenylmethanol derivatives under controlled conditions, often requiring catalysts and specific solvents.

Biology

Research indicates that this compound exhibits potential biological activities , including antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its efficacy in drug development targeting infections and inflammatory diseases .

Case Study Example : A study on related compounds has shown that modifications in the pyridine structure can enhance biological activity, suggesting that this compound may have similar enhancements .

Medicine

In medical research, this compound is being explored for its potential use in treating various diseases due to its ability to interact with specific biological targets. Its unique structural features may allow it to modulate enzyme activity or bind to receptors effectively .

Clinical Trials : Some analogs of this compound are currently undergoing clinical trials for their efficacy as selective inhibitors in cancer treatment, indicating a promising future for similar compounds .

Industry

In industrial applications, this compound is utilized as a precursor for specialty chemicals and materials. It plays a role in the production of polymers and resins, contributing to the development of advanced materials.

Mechanism of Action

The mechanism of action of (3-(2-Methoxypyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituent positions on the pyridine or phenyl rings, influencing electronic, steric, and solubility properties.

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
(2-Methoxypyridin-3-yl)methanol Pyridine: 2-OCH₃; Phenyl: N/A C₇H₉NO₂ 139.15 Simpler structure; higher similarity (0.82) to target compound
(3-(5-Methoxypyridin-3-yl)phenyl)methanol Pyridine: 5-OCH₃; Phenyl: 3- C₁₃H₁₃NO₂ 215.25 Methoxy position shifts electron density on pyridine
(6-Methoxypyridin-2-yl)methanol Pyridine: 6-OCH₃ C₇H₉NO₂ 139.15 Altered hydrogen-bonding capacity due to methoxy orientation
(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol Phenyl: 3-CF₃; Pyridine: 5- C₁₃H₁₀F₃NO 261.23 Electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability
(2-Chloro-6-fluoro-pyridin-3-yl)methanol Pyridine: 2-Cl, 6-F C₆H₅ClFNO 175.56 Electronegative substituents increase polarity and potential bioactivity

Biological Activity

(3-(2-Methoxypyridin-3-yl)phenyl)methanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a methoxypyridine moiety attached to a phenyl group via a methanol linkage. This unique structure contributes to its solubility and reactivity, enhancing its potential therapeutic applications.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
E. coli50 µg/mL28
S. aureus40 µg/mL30
K. pneumoniae45 µg/mL26

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially against resistant strains .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)12.5Induction of apoptosis
HCT-116 (colon cancer)9.8Cell cycle arrest at S phase
PC3 (prostate cancer)15.0Inhibition of cell proliferation

The compound's ability to induce apoptosis and arrest the cell cycle suggests it may interfere with critical cellular pathways involved in cancer progression .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cultures, with a notable reduction in TNF-alpha levels by approximately 40% at a concentration of 25 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or cancer cell metabolism.
  • Receptor Modulation: It likely interacts with various receptors, modulating their activity and influencing downstream signaling pathways.
  • Membrane Penetration: The methoxy group enhances the compound's ability to penetrate biological membranes, facilitating its action within cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated that it inhibited biofilm formation significantly more than standard antibiotics, suggesting potential use in treating chronic infections .

Case Study 2: Cancer Cell Line Testing
In another investigation focusing on breast cancer cells, treatment with the compound resulted in significant changes in cell morphology and viability, indicating its potential as a therapeutic agent against breast cancer .

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